molecular formula C21H27N5O3 B2991441 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 713129-29-4

8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No. B2991441
CAS RN: 713129-29-4
M. Wt: 397.479
InChI Key: WAQDPOLBTBCMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as MPD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPD belongs to the class of purine derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been found to exhibit antitumor properties, making it a potential candidate for cancer treatment. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.

Mechanism Of Action

The mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is not fully understood. However, it is believed that 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exerts its biological effects by inhibiting the activity of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic nucleotides, which in turn leads to the activation of various signaling pathways that are involved in the regulation of inflammation, pain, and tumor growth.
Biochemical and physiological effects:
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been found to inhibit tumor growth in animal models of cancer. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been found to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.

Advantages And Limitations For Lab Experiments

8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been extensively studied, and its biological effects are well-documented. However, there are also some limitations to using 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in lab experiments. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex compound that requires specialized equipment and skilled personnel for its synthesis. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. One area of research is the development of more efficient and cost-effective synthesis methods for 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. Another area of research is the identification of the specific signaling pathways that are involved in the biological effects of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. This knowledge could lead to the development of more targeted therapies that are based on the mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. Finally, the safety and efficacy of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in humans need to be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves the reaction of 3-methylxanthine with 4-benzylpiperidine-1-carboxylic acid and 2-methoxyethyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex process that requires skilled personnel and specialized equipment.

properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(12-13-29-2)20(22-18)25-10-8-16(9-11-25)14-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQDPOLBTBCMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-benzylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

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